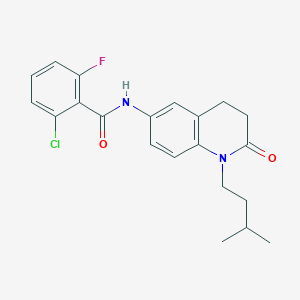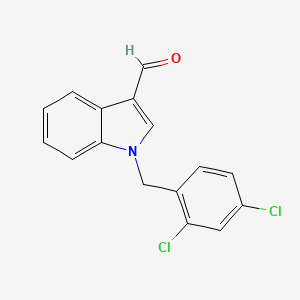
1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde” is a derivative of the indole family, which is a common structure in many pharmaceuticals and natural products . It contains an indole ring substituted with a 2,4-dichlorobenzyl group .
Synthesis Analysis
While specific synthesis methods for “1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde” were not found, there are general methods for synthesizing similar compounds. For instance, 2,4-dichlorobenzyl chloride can react with potassium hydroxide, followed by a condensation reaction with 1-methylimidazole .
Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
A study by Kothandaraman et al. (2011) explores the preparation of 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This method is operationally straightforward and efficient, yielding products in good to excellent yields. It suggests a mechanism involving the activation of the alkyne moiety by the gold(I) catalyst, leading to the formation of 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).
Synthesis and Catalysis Applications
Singh et al. (2017) synthesized 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and its derivatives. These compounds were used to create complexes that acted as efficient catalysts for Suzuki–Miyaura coupling and the allylation of aldehydes, highlighting their potential in synthetic organic chemistry (Singh et al., 2017).
Baeyer-Villiger Oxidation
Bourlot et al. (1994) discuss the Baeyer-Villiger rearrangement of 1H-indole-3-carbaldehydes to synthesize 1,2-dihydro-3H-indol-3-ones. This process was extended to 1H-indole-2-carbaldehydes, demonstrating the versatility of these compounds in synthetic pathways (Bourlot et al., 1994).
Nanocatalysed Synthetic Route for Knoevenagel Condensation
Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes. This method, involving ZnO nanoparticles, offers advantages in yield, reaction time, and environmental impact, indicating the compound’s role in green chemistry (Madan, 2020).
Formation of New Heterocyclic Compounds
Vikrishchuk et al. (2019) described the synthesis of new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. This highlights the compound's use in developing novel heterocyclic systems (Vikrishchuk et al., 2019).
Synthesis for Industrial Production
Gong Ping (2012) presented a method for obtaining 1H-Indazole-3-carbaldehyde, which is suitable for industrial production due to its low cost and simplicity (Gong Ping, 2012).
Experimental Spectroscopic and Computational Studies
Fatima et al. (2022) conducted experimental spectroscopic and computational studies on 1H-Indole-3-carbaldehyde, highlighting its potential in molecular docking and understanding ligand-protein interactions (Fatima et al., 2022).
Scientific Research Applications of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde
Synthetic Chemistry Applications
- 1H-indole-3-carbaldehyde derivatives, similar to 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde, have been utilized in gold-catalyzed cycloisomerizations. These reactions are operationally simplistic and efficient, yielding a variety of products in good to excellent yields. This technique is notable for the formation of vinyl gold intermediates, leading to products like 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011).
Catalysis and Ligand Synthesis
- Indole-3-carbaldehydes have been used in the creation of palladacycles and as ligands for catalytic applications. These compounds have shown efficiency in catalyzing Suzuki–Miyaura coupling and the allylation of aldehydes (Singh et al., 2017).
Synthesis of Heterocyclic Compounds
- Research indicates that 1H-indole-3-carbaldehyde derivatives are involved in the synthesis of various heterocyclic compounds like triazolo(thiadiazepino)indoles. These syntheses involve complex reactions with other chemical entities, highlighting the versatility of indole carbaldehydes in forming new heterocyclic systems (Vikrishchuk et al., 2019).
Green Chemistry and Nanocatalysis
- The use of indole-3-carbaldehydes in green chemistry has been explored, particularly in solvent-free methods like the grindstone method. These compounds are employed in the synthesis of knoevenagel condensed products, demonstrating their role in environmentally friendly and economically viable chemical processes (Madan, 2020).
Analytical and Computational Chemistry
- Indole-3-carbaldehydes have been subjects of spectroscopic, computational, and molecular docking investigations. Studies include NMR, FT-Raman, FT-IR, UV-Visible spectroscopy, and DFT approach, highlighting their significance in analytical and computational chemistry for understanding molecular structures and properties (Fatima et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-6-5-11(15(18)7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTLQNRYXOUOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2789216.png)
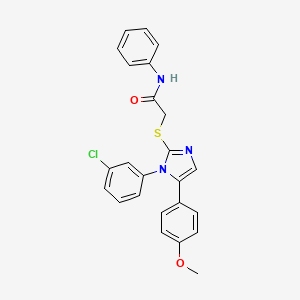
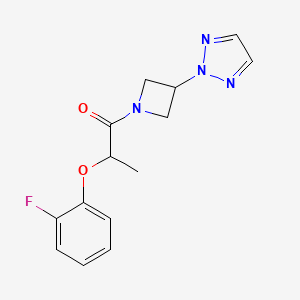

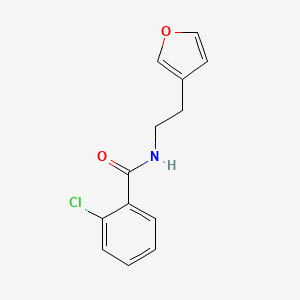
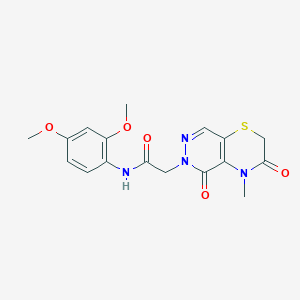
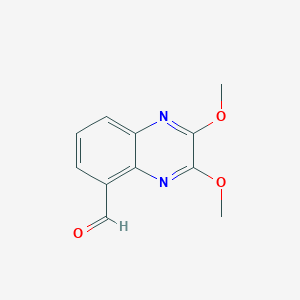

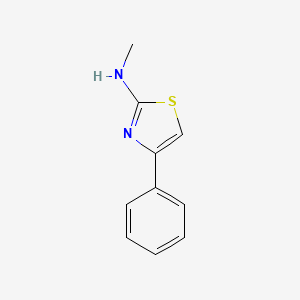
![5-(2-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2789230.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2789233.png)
![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)
